molecular formula C22H16ClN3S B2822802 4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide CAS No. 330551-81-0

4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide

Cat. No. B2822802
CAS RN: 330551-81-0
M. Wt: 389.9
InChI Key: JUJYLMOJEZTNIG-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide (CBDTTS) is a synthetic organic compound that has been studied for its potential applications in research, medicine, and industry. It has been utilized as a reagent in the synthesis of other compounds, and its mechanism of action has been studied in detail. In addition, CBDTTS has been investigated for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Tautomerism : The synthesis and characterization of 1,2,4-triazine-containing sulfonamide derivatives, including a similar compound to 4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide, have been studied. These compounds exhibit sulfonamide-sulfonimide tautomerism and have been analyzed using spectroscopic, X-ray diffraction, and theoretical calculation methods (Branowska et al., 2022).

Corrosion Inhibition and Materials Science

  • Corrosion Inhibition : Triazine derivatives, closely related to the compound , have shown effectiveness in inhibiting mild steel corrosion in acidic environments. Their performance was assessed using various methods, including electrochemical impedance spectroscopy and scanning electron microscopy (Singh et al., 2018).
  • Novel Proton-Conducting Materials : A study on aromatic poly(ether sulfone)s containing triazine groups revealed their potential application in proton exchange membranes. These materials demonstrated good film-forming abilities, high thermal stability, and promising proton conductivity (Tigelaar et al., 2009).

Photophysical and Electronic Properties

  • Super Stable Radical Properties : A research on 1,3-diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, a compound structurally similar to 4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide, explored its stability and magnetic properties. The study highlighted its potential in applications requiring stable radicals (Constantinides et al., 2011).
  • Aggregation-Induced Emission Fluorophores : Research into aggregation-induced emission fluorophores using a triazine derivative highlighted their use in reversible piezofluorochromic and sky-blue organic light-emitting diodes. This study suggests potential applications in photophysical and electronic devices (Liu et al., 2018).

Environmental Impact and Analysis

  • Environmental Analysis of Polychlorinated Diphenyl Sulfides : A study on polychlorinated diphenyl sulfides, structurally related to the compound , focused on their preparation and environmental analysis. This research provides insights into the environmental impact and detection of similar compounds (Sinkkonen et al., 1993).

Tribology and Lubrication

  • Tribology in Water-Glycol Solutions : Triazine derivatives have been synthesized and used as additives in water-glycol solutions, demonstrating significant improvements in wear and friction properties. These findings suggest applications in lubrication and wear prevention (Wu et al., 2017).

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3S/c23-19-13-11-16(12-14-19)15-27-22-24-20(17-7-3-1-4-8-17)21(25-26-22)18-9-5-2-6-10-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJYLMOJEZTNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide

CAS RN

330551-81-0
Record name 4-CHLOROBENZYL 5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL SULFIDE
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